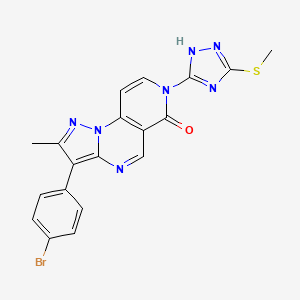![molecular formula C11H11N5O B15106253 N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide CAS No. 878466-02-5](/img/structure/B15106253.png)
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and have been widely studied in medicinal chemistry. The compound also contains a cyclopropane carboxamide group, which adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves the formation of the tetrazole ring followed by the introduction of the cyclopropane carboxamide group. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions. For example, the reaction of 4-cyanophenyl cyclopropanecarboxamide with sodium azide in the presence of a strong acid like hydrochloric acid can yield the desired tetrazole derivative .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its antimicrobial properties.
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Studied for its antifungal activity.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: Investigated as xanthine oxidase inhibitors.
Uniqueness
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of both the tetrazole ring and the cyclopropane carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
878466-02-5 |
|---|---|
Fórmula molecular |
C11H11N5O |
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
N-[4-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11N5O/c17-11(8-1-2-8)13-9-3-5-10(6-4-9)16-7-12-14-15-16/h3-8H,1-2H2,(H,13,17) |
Clave InChI |
LQXHNWMUYVBPDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B15106172.png)
![2,5-dichloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15106180.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B15106188.png)

![[(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline](/img/structure/B15106193.png)
![(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15106194.png)
![(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15106201.png)
![4-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B15106211.png)
![Ethyl (5-(2-chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B15106221.png)

![methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B15106249.png)
![4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one](/img/structure/B15106263.png)
![4-[(3-{2-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B15106269.png)
![6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106277.png)
